Ro4987655

Description

MEK Inhibitor RO4987655 is an orally active small molecule, targeting mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), with potential antineoplastic activity. MEK inhibitor RO4987655 binds to and inhibits MEK, which may result in the inhibition of MEK-dependent cell signaling and the inhibition of tumor cell proliferation. MEK, a dual specificity threonine/tyrosine kinase, is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.

Properties

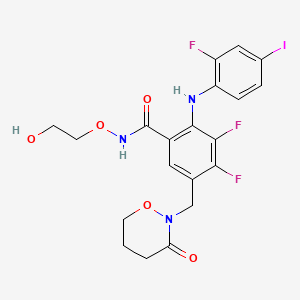

IUPAC Name |

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMYFEGKMOCQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026099 | |

| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874101-00-5 | |

| Record name | RO-4987655 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-4987655 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-4987655 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ro4987655: A Technical Guide on a MEK Inhibitor for KRAS-Mutant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by mutations in the KRAS oncogene, which have historically been challenging to target therapeutically. The RAS/RAF/MEK/ERK signaling pathway is a critical downstream effector of KRAS, making it an attractive target for therapeutic intervention. Ro4987655 is a potent and selective, orally administered, allosteric inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, Ro4987655 aims to block the downstream signaling cascade that promotes tumor cell proliferation and survival in KRAS-mutant NSCLC. This technical guide provides an in-depth overview of Ro4987655, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Mechanism of Action

Ro4987655 is an ATP-noncompetitive inhibitor of MEK1/2.[1] MEK (Mitogen-activated protein kinase kinase) is a dual-specificity protein kinase that phosphorylates and activates ERK (extracellular signal-regulated kinase). In KRAS-mutant NSCLC, the constitutively active KRAS protein leads to aberrant activation of the downstream RAF-MEK-ERK cascade, driving uncontrolled cell proliferation and survival. By binding to a specific allosteric pocket on the MEK enzyme, Ro4987655 prevents its phosphorylation and activation, thereby inhibiting the downstream phosphorylation of ERK1/2.[1] This leads to the downregulation of signaling pathways that are critical for tumor growth.

Data Presentation

Table 1: In Vitro Activity of Ro4987655 and Other MEK Inhibitors in KRAS-Mutant NSCLC Cell Lines

| Compound | Cell Line | KRAS Mutation | IC50 / GI50 (µM) | Reference |

| Ro4987655 | NCI-H2122 | KRAS G12C | 0.0065 | [2] |

| Selumetinib | NIH3T3-KRASG12C | KRAS G12C | 0.072 | [3] |

| Selumetinib | NIH3T3-KRASG12D | KRAS G12D | 0.150 | [3] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: Clinical Efficacy of Ro4987655 in Patients with KRAS-Mutant NSCLC (Phase I Expansion Study)

| Parameter | Value | Reference |

| Number of Patients | 24 | [2][4] |

| Evaluable for Response | 18 | [2][4] |

| Recommended Dose | 8.5 mg twice daily | [2][4] |

| Partial Response (PR) | 2 (11%) | [2][4] |

| Progressive Disease (PD) | Not explicitly stated for all, but all KRAS-mutant colorectal cancer patients had PD | [2][4] |

Table 3: Pharmacodynamic Effects of Ro4987655 in Patients

| Biomarker | Effect | Cohort | Reference |

| pERK Inhibition (in PBMCs) | Mean 75% suppression at MTD | Advanced solid tumors | [1] |

| Ki-67 Modulation | Significant differences among cohorts | Melanoma, NSCLC, Colorectal Cancer | [2] |

| Fluorodeoxyglucose (FDG) Uptake | 69% of patients showed a decrease between baseline and day 15 | Melanoma, NSCLC, Colorectal Cancer | [2] |

PBMCs: Peripheral Blood Mononuclear Cells; MTD: Maximum Tolerated Dose.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is a general method for assessing the effect of MEK inhibitors on the proliferation of KRAS-mutant NSCLC cells.

-

Cell Seeding: Plate KRAS-mutant NSCLC cells (e.g., A549, H460, H23) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Ro4987655 or other MEK inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for p-ERK Inhibition

This protocol outlines a general procedure to determine the inhibition of ERK phosphorylation by MEK inhibitors.

-

Cell Lysis: Treat KRAS-mutant NSCLC cells with Ro4987655 at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

In Vivo Xenograft Tumor Model

This is a generalized protocol for evaluating the in vivo efficacy of MEK inhibitors in KRAS-mutant NSCLC xenograft models.

-

Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Ro4987655 orally at predetermined doses and schedules (e.g., once or twice daily). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between the treatment and control groups.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for western blot analysis of p-ERK levels or immunohistochemistry (IHC) for proliferation markers like Ki-67.

Mandatory Visualization

Caption: The RAS/RAF/MEK/ERK signaling pathway and the mechanism of action of Ro4987655.

Caption: A typical preclinical to clinical workflow for a targeted therapy like Ro4987655.

Caption: Logical relationships in the development of a MEK inhibitor for KRAS-mutant NSCLC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKKβ targeting reduces KRAS-induced lung cancer angiogenesis in vitro and in vivo: a potential anti-angiogenic therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The MEK Inhibitor Ro4987655: A Comprehensive Technical Guide to its Effect on ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of Ro4987655, a selective MEK inhibitor, with a primary focus on its impact on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This document provides a detailed overview of the core scientific findings, quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Ro4987655, also known as CH4987655, is an orally active, small-molecule inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] By binding to and inhibiting MEK, Ro4987655 prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (pERK1/2).[1][2] This inhibition of the RAS/RAF/MEK/ERK pathway ultimately leads to the suppression of cell signaling responsible for proliferation and survival in various cancer types.[1][2][3]

Quantitative Analysis of Ro4987655-Mediated ERK Phosphorylation Inhibition

The inhibitory effect of Ro4987655 on ERK phosphorylation has been quantified in numerous preclinical and clinical studies. The data presented below is a summary of key findings from in vitro cell-based assays and in vivo xenograft models.

Table 1: In Vitro Inhibition of ERK Phosphorylation by Ro4987655

| Cell Line | Cancer Type | Ro4987655 Concentration | Time Point | pERK1/2 Inhibition | Key Findings & Notes |

| NCI-H2122 | Non-Small Cell Lung Cancer | 0.1 - 1.0 µM | 2 hours | Significant suppression | A modest increase in pMEK and pAKT was observed, suggesting a feedback mechanism.[1] |

| NCI-H2122 | Non-Small Cell Lung Cancer | 0.1 µM | Day 1 | Transient decrease | Followed by a slight up-regulation on day 3, indicating feedback reactivation.[1] |

| Various Cancer Cell Lines | Lung, Colorectal, Pancreatic Cancer, Melanoma | Not Specified | Not Specified | Potent growth inhibitory effect | Induced G1 phase cell cycle arrest.[4] |

| BRAF-mutant WM266.4 and A375 | Human Melanoma | 6 mg/kg (in vivo) | Not Specified | Total inhibition | Measured by Mesoscale Discovery (MSD) assay.[5] |

Table 2: In Vivo Inhibition of ERK Phosphorylation by Ro4987655 in Xenograft Models

| Xenograft Model | Cancer Type | Ro4987655 Dose | Time Point | pERK1/2 Down-regulation | Key Findings & Notes |

| NCI-H2122 | Non-Small Cell Lung Cancer | 1.0, 2.5, and 5.0 mg/kg | Day 1 and Day 3 | Significant | Confirmed target engagement in xenografted tumors.[1] |

| HT-29 | Human Colon Cancer | Not Specified | Not Specified | Marked reduction | Supports the in vivo efficacy of Ro4987655.[1] |

| WM266.4 and A375 | Human Melanoma | 6 mg/kg | Not Specified | Significant | Correlated with tumor growth inhibition.[5] |

Table 3: Clinical Pharmacodynamic Biomarker Analysis of pERK Inhibition

| Patient Population | Sample Type | Ro4987655 Dose | pERK Inhibition | Key Findings & Notes |

| Advanced Solid Tumors | Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent | >80% inhibition at higher doses | pERK inhibition in PBMCs serves as a pharmacodynamic biomarker of MEK inhibition.[6] |

| Advanced Cancer with RAS-RAF Mutations | Peripheral Blood Mononuclear Cells (PBMCs) | 8.5 mg twice daily (MTD) | Mean 75% | High and sustained pERK inhibition was observed at the maximum tolerated dose.[7] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding of Ro4987655's effects.

Detailed Experimental Protocols

The following sections provide representative protocols for the key experimental techniques used to evaluate the effect of Ro4987655 on ERK phosphorylation. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blotting for pERK Analysis

Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated ERK (pERK) and total ERK in cell or tissue lysates.

Materials:

-

Ro4987655-treated and control cell/tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To measure total ERK, the membrane can be stripped of the pERK antibodies and re-probed with the total ERK antibody following the same procedure from step 7 onwards.

Reverse Phase Protein Array (RPPA) for High-Throughput Analysis

Objective: To perform a high-throughput, quantitative analysis of pERK and other signaling proteins across a large number of samples simultaneously.

Materials:

-

Ro4987655-treated and control cell/tissue lysates

-

RPPA lysis buffer

-

Protein quantification reagents

-

Nitrocellulose-coated slides

-

Arrayer robot

-

Primary antibody: Rabbit anti-pERK1/2 (Thr202/Tyr204)

-

Biotinylated secondary antibody

-

Streptavidin-conjugated fluorescent dye

-

Array scanner

Protocol:

-

Lysate Preparation: Prepare protein lysates from treated and control samples using a specialized RPPA lysis buffer.

-

Protein Quantification and Normalization: Accurately determine and normalize the protein concentration of all lysates.

-

Serial Dilution: Create a serial dilution of each lysate.

-

Array Printing: Use a robotic arrayer to spot the diluted lysates onto nitrocellulose-coated slides.

-

Blocking: Block the slides to prevent non-specific binding.

-

Primary Antibody Incubation: Incubate each slide with a specific primary antibody (e.g., anti-pERK1/2).

-

Secondary Antibody and Signal Amplification: Incubate with a biotinylated secondary antibody, followed by a streptavidin-conjugated fluorescent dye.

-

Scanning and Image Analysis: Scan the slides using a microarray scanner and quantify the spot intensities using specialized software.

-

Data Normalization and Analysis: Normalize the data to account for variations in protein loading and perform statistical analysis.

Immunohistochemistry (IHC) for In Situ pERK Detection

Objective: To visualize the localization and quantify the expression of pERK within the cellular context of tissue samples.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections from xenograft models

-

Antigen retrieval solution

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody: Rabbit anti-pERK1/2 (Thr202/Tyr204)

-

Biotinylated anti-rabbit secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Protocol:

-

Deparaffinization and Rehydration: For FFPE sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the tissue sections with the primary anti-pERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Incubate with the ABC reagent.

-

Detection: Develop the signal using a DAB substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Microscopy and Analysis: Examine the slides under a microscope and score the intensity and percentage of pERK-positive cells.

Conclusion

Ro4987655 is a potent and selective MEK inhibitor that effectively suppresses the phosphorylation of ERK1/2, a critical node in the MAPK signaling pathway. The quantitative data from both in vitro and in vivo studies consistently demonstrate its on-target activity. The use of pERK as a pharmacodynamic biomarker has been instrumental in the clinical development of Ro4987655. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the effects of Ro4987655 and other MEK inhibitors on ERK phosphorylation and downstream cellular processes. A thorough understanding of its mechanism of action and the associated feedback loops is essential for the rational design of combination therapies to overcome potential resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Combined inhibition of MEK and Aurora A kinase in KRAS/PIK3CA double-mutant colorectal cancer models [frontiersin.org]

- 3. Evaluation of Protein Profiles From Treated Xenograft Tumor Models Identifies an Antibody Panel for Formalin-fixed and Paraffin-embedded (FFPE) Tissue Analysis by Reverse Phase Protein Arrays (RPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Overactivation of Akt Contributes to MEK Inhibitor Primary and Acquired Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [(18)F] FDG-PET imaging combined with proteomic approaches. [publications.scilifelab.se]

In Vitro Efficacy of Ro4987655: A Technical Overview of IC50 Values in Cancer Cell Lines

For Immediate Release: November 7, 2025

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Ro4987655 (also known as CH4987655), a selective, orally bioavailable MEK inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's potency against various cancer cell lines, detailed experimental methodologies, and visualization of the targeted signaling pathway.

Core Findings: Potency Across Diverse Cancer Cell Lines

Ro4987655 has demonstrated potent antiproliferative effects across a broad spectrum of human cancer cell lines, including those derived from lung, colorectal, pancreatic, and melanoma tumors.[1] The compound's primary mechanism of action is the highly selective, ATP-noncompetitive inhibition of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling cascade.[1]

Summary of In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) values for Ro4987655 have been determined in various assays, highlighting its efficacy at both the enzymatic and cellular levels.

| Target/Cell Line | Tissue of Origin | IC50 Value | Assay Type | Reference |

| MEK1 | - | 5.2 nM | Raf/MEK1/ERK2 Cascade Assay | [1] |

| COLO 205 | Colorectal | 0.86 nM | Cytotoxicity Assay | [2] |

| NCI-H2122 | Lung | 6.5 nM (0.0065 µM) | Cell Proliferation Assay | [2][3] |

| C32 | Melanoma | 8.4 nM | Cytotoxicity Assay | [2] |

Note: The cytotoxicity assays for C32 and COLO 205 were conducted over a 4-day period.[2]

The RAS/RAF/MEK/ERK Signaling Pathway: The Target of Ro4987655

The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[4] Constitutive activation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many cancers.[4] Ro4987655 specifically targets and inhibits MEK1, thereby blocking downstream signaling to ERK and inhibiting uncontrolled cell proliferation.[4]

Experimental Protocols

The determination of IC50 values for Ro4987655 involves standardized in vitro assays. Below are representative protocols for enzymatic and cell-based assays.

MEK1 Enzymatic Assay (Raf/MEK1/ERK2 Cascade Assay)

This assay quantifies the direct inhibitory effect of Ro4987655 on MEK1 kinase activity.

Detailed Steps:

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

-

Reaction Mixture: A reaction mixture containing recombinant active Raf, inactive MEK1, and inactive ERK2 is prepared in a kinase assay buffer.

-

Compound Addition: Serial dilutions of Ro4987655 or a vehicle control are added to the wells.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for the enzymatic reaction to proceed.

-

Termination and Detection: The reaction is stopped, and the level of phosphorylated ERK2 is quantified. This is often achieved using methods such as ELISA, HTRF, or other immunoassay techniques that employ an antibody specific for phosphorylated ERK.

-

Data Analysis: The percentage of MEK1 inhibition is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (Growth Inhibition) Assay

This assay measures the effect of Ro4987655 on the proliferation of cancer cell lines. The protocol for the NCI-H2122 cell line is detailed below as a representative example.

Detailed Steps for NCI-H2122 Cell Line:

-

Cell Seeding: NCI-H2122 cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Ro4987655. A vehicle-only control is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric or fluorometric method. A common method is the use of a Cell Counting Kit that employs a tetrazolium salt (such as WST-8), which is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.

-

IC50 Determination: The percentage of cell growth inhibition is calculated for each concentration of Ro4987655 relative to the vehicle-treated control cells. The IC50 value is then derived by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Conclusion

Ro4987655 is a potent and selective MEK inhibitor with significant in vitro activity against a range of cancer cell lines. The data presented in this guide underscore its potential as a targeted therapeutic agent. The provided protocols offer a foundation for the in vitro characterization of this and similar compounds. Further research is warranted to expand the panel of tested cell lines and to explore the efficacy of Ro4987655 in combination with other anticancer agents.

References

The Selective MEK1/2 Inhibitor Ro4987655: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro4987655 (also known as CH4987655) is a potent, orally active, and highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK's role in regulating cell proliferation, differentiation, and survival makes it a critical target in oncology.[3][4][5] Constitutive activation of this pathway is a hallmark of many human cancers, often driven by mutations in BRAF or RAS genes.[3] Ro4987655 is an ATP-noncompetitive inhibitor that binds to a unique allosteric pocket adjacent to the ATP-binding site of MEK, locking the enzyme in a catalytically inactive conformation.[3][6][7] This technical guide provides a comprehensive overview of Ro4987655, summarizing its biochemical activity, preclinical efficacy, and clinical pharmacokinetics and pharmacodynamics, along with detailed experimental methodologies.

Mechanism of Action and Biochemical Profile

Ro4987655 potently inhibits MEK1/MEK2, the only known kinases to phosphorylate and activate ERK1/2.[3] This inhibition effectively blocks downstream signaling in the MAPK pathway, leading to reduced cell proliferation and tumor growth.[1] Preclinical studies have demonstrated its potent anti-tumor activity as a monotherapy and in combination with other agents.[8] A key feature of Ro4987655 is its slow dissociation from the MEK enzyme, which may contribute to its sustained clinical efficacy.[3][9]

Biochemical Activity Data

| Parameter | Value | Target | Notes |

| IC50 | 5.2 nM | MEK1/MEK2 | In vitro enzyme assay.[10] |

| Cellular IC50 | 0.0065 µM (6.5 nM) | NCI-H2122 cells | Inhibition of cell proliferation.[10] |

| Binding Mechanism | Allosteric, ATP-noncompetitive | MEK1/MEK2 | Binds to a pocket adjacent to the ATP-binding site.[3][6][7] |

Preclinical In Vivo Efficacy

Ro4987655 has demonstrated significant single-agent anti-tumor activity in various human cancer xenograft models, including those with BRAF and KRAS mutations.[3][11] Oral administration of Ro4987655 has been shown to result in complete tumor regressions in some preclinical models.[10]

In Vivo Efficacy in NCI-H2122 Xenograft Model

| Dose | Tumor Growth Inhibition (TGI) on Day 3 | Notes |

| 1.0 mg/kg | 119% | NCI-H2122 human lung carcinoma xenograft with a K-ras mutation.[11] |

| 2.5 mg/kg | 145% | NCI-H2122 human lung carcinoma xenograft with a K-ras mutation.[11] |

| 5.0 mg/kg | 150% | NCI-H2122 human lung carcinoma xenograft with a K-ras mutation.[11] |

Clinical Pharmacology and Pharmacodynamics

Phase I clinical trials (such as NCT00817518) have evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Ro4987655 in patients with advanced solid tumors.[3][12]

Pharmacokinetic Profile in Humans

| Parameter | Value | Dosing |

| Time to Maximum Concentration (Tmax) | ~1 hour | Single oral dose.[10] |

| Half-life (t1/2) | ~4 hours | Following oral administration in patients.[3][13] |

| Dose Proportionality | Linear | Observed in Phase I studies.[3][12] |

Pharmacodynamic Profile in Humans

| Biomarker | Effect | Dose | Tissue |

| Phosphorylated ERK (pERK) | Mean 75% inhibition | 8.5 mg twice daily (MTD) | Peripheral Blood Mononuclear Cells (PBMCs).[3][13] |

| Phosphorylated ERK (pERK) | >80% inhibition | Higher single doses (0.5-4 mg) | Peripheral Blood Mononuclear Cells (PBMCs) in healthy volunteers.[3] |

| Ki67 (Proliferation) | Reduced expression | 8.5 mg twice daily | Paired tumor biopsies.[4][6] |

| [18F]FDG Uptake (Metabolic Activity) | Reduction in 79.4% of patients | Various doses | Tumors (assessed by PET scan).[3] |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ro4987655 on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., NCI-H2122) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of Ro4987655 or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT, XTT, or WST-1.[14][15] For example, using an MTT assay:

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[15]

-

A solubilization solution is added to dissolve the formazan crystals.[15]

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

-

-

Data Analysis: The absorbance values are normalized to the vehicle-treated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Ro4987655 in a human tumor xenograft model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., NCI-H2122) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.[11]

-

Drug Administration: Ro4987655 is administered orally at various dose levels, typically once or twice daily. The control group receives a vehicle solution.[11]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as pERK and Ki67 by immunohistochemistry or western blotting.

Phospho-ERK (pERK) Pharmacodynamic Assay in PBMCs

Objective: To assess the in vivo inhibition of MEK by Ro4987655 by measuring pERK levels in a surrogate tissue.

Methodology:

-

Blood Collection: Whole blood samples are collected from patients at various time points before and after Ro4987655 administration.[3]

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Ex Vivo Stimulation (Optional but recommended for low basal pERK): PBMCs can be stimulated ex vivo with an agent like phorbol 12-myristate 13-acetate (PMA) to induce a robust and measurable pERK signal.

-

Cell Lysis: PBMCs are lysed to extract cellular proteins.

-

pERK Detection: The levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as:

-

Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for pERK and total ERK. The fluorescence intensity is measured by a flow cytometer.[16]

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against pERK and total ERK.[11]

-

Meso Scale Discovery (MSD) Assay: A plate-based immunoassay for sensitive and quantitative measurement of pERK and total ERK.

-

-

Data Analysis: The pERK signal is normalized to the total ERK signal, and the percentage of pERK inhibition is calculated relative to the pre-dose baseline.

Signaling Pathways and Experimental Workflows

Caption: The MAPK/ERK signaling pathway and the point of inhibition by Ro4987655.

Caption: A typical workflow for an in vivo xenograft study evaluating Ro4987655.

Caption: Workflow for the pharmacodynamic analysis of pERK inhibition in PBMCs.

Conclusion

Ro4987655 is a well-characterized, selective MEK1/2 inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in both preclinical and clinical settings. Its favorable pharmacokinetic and pharmacodynamic profiles, coupled with a manageable safety profile, underscore its potential as a therapeutic agent for cancers driven by the MAPK pathway. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and other MEK inhibitors.

References

- 1. medkoo.com [medkoo.com]

- 2. CH4987655 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor RO4987655 (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [repositori.upf.edu]

- 9. Design and synthesis of novel allosteric MEK inhibitor CH4987655 as an orally available anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijbs.com [ijbs.com]

- 14. blog.abclonal.com [blog.abclonal.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pharmacodynamics of Ro4987655 in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Ro4987655 (also known as CH4987655), a potent and selective inhibitor of MEK1 and MEK2. The information presented herein is collated from various preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Mechanism of Action

Ro4987655 is an orally active, small-molecule, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and its homolog MEK2.[1][2][3] These dual-specificity kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers and plays a critical role in cell proliferation and survival.[1][3] By binding to a site adjacent to ATP, Ro4987655 non-competitively inhibits MEK1/2 activity.[3] This prevents the phosphorylation and subsequent activation of the downstream effector kinases, extracellular signal-regulated kinase 1 (ERK1) and ERK2 (ERK1/2).[1][4] The inhibition of this cascade leads to the suppression of MEK-dependent cell signaling, ultimately resulting in reduced tumor cell proliferation.[1][2]

Below is a diagram illustrating the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for Ro4987655.

Caption: RAS/RAF/MEK/ERK signaling pathway and Ro4987655 mechanism of action.

In Vitro Pharmacodynamics

The in vitro activity of Ro4987655 has been characterized in various cancer cell lines, demonstrating potent inhibition of MEK1/2 and downstream signaling, leading to anti-proliferative effects.

Quantitative In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MEK1/2 Inhibition) | 5.2 nM | Enzyme Assay | [5] |

| IC50 (Cell Proliferation) | 0.0065 µM | NCI-H2122 | [4][5] |

Experimental Protocol: Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ro4987655 on the proliferation of a cancer cell line.

Methodology:

-

Cell Culture: NCI-H2122 human lung carcinoma cells are cultured at 37°C in a 5% CO2 atmosphere, using the growth medium recommended by the American Type Culture Collection (ATCC).[4]

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with a range of concentrations of Ro4987655 for a specified period (e.g., 72 hours).

-

Proliferation Assessment: Cell proliferation is measured using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a cell viability reagent like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.

Below is a workflow diagram for a typical in vitro cell proliferation assay.

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Ro4987655: A Deep Dive into MEK Inhibition in the MAPK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro4987655, also known as CH4987655, is a potent and highly selective, orally active, small-molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, a cascade that plays a central role in regulating cell proliferation, differentiation, and survival.[3][4] Constitutive activation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[4] This guide provides a comprehensive technical overview of Ro4987655, focusing on its mechanism of action within the MAPK signaling pathway, summarizing key quantitative data from preclinical and clinical studies, and detailing relevant experimental protocols.

Mechanism of Action: Targeting the Core of the MAPK Pathway

Ro4987655 is an ATP-noncompetitive inhibitor that binds to an allosteric site on MEK1/2, preventing its phosphorylation and subsequent activation of ERK1/2.[5] This blockade of ERK1/2 phosphorylation inhibits downstream signaling, leading to a reduction in tumor cell proliferation.[3] The high selectivity of Ro4987655 for MEK1/2 minimizes off-target effects, a desirable characteristic for targeted cancer therapies.[4]

Below is a diagram illustrating the MAPK signaling pathway and the point of intervention by Ro4987655.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of Ro4987655.

Table 1: Preclinical Activity of Ro4987655

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (MEK1/2 Inhibition) | 5.2 nM | In vitro assay | [1] |

| IC50 (Cell Proliferation) | 0.0065 µM | NCI-H2122 (human lung carcinoma) | [1] |

| Tumor Growth Inhibition (TGI) | 119% (1.0 mg/kg), 145% (2.5 mg/kg), 150% (5.0 mg/kg) | NCI-H2122 xenograft | [1] |

Table 2: Clinical Pharmacokinetics and Pharmacodynamics of Ro4987655

| Parameter | Value | Study Population | Reference |

| Maximum Tolerated Dose (MTD) | 8.5 mg twice daily (17.0 mg total daily dose) | Patients with advanced solid tumors | [4] |

| MTD (Japanese patients) | 4 mg twice daily (8 mg total daily dose) | Japanese patients with advanced solid tumors | [6] |

| Plasma Half-life (t1/2) | 4.32 to 21.1 hours | Japanese patients with advanced solid tumors | [6] |

| Time to maximum concentration (tmax) | ~1 hour | Healthy volunteers | [1] |

| pERK Inhibition at MTD | Mean 75% | Patients with advanced solid tumors | [4] |

Table 3: Clinical Efficacy of Ro4987655 in Phase I Studies

| Tumor Type | Response | Patient Population | Reference |

| Esophageal Cancer | 1 confirmed partial response | Japanese patients with advanced solid tumors | [6] |

| BRAF-mutant Melanoma | 4 partial responses (24%) | Patients with advanced solid tumors | [7] |

| BRAF wild-type Melanoma | 4 partial responses (20%) | Patients with advanced solid tumors | [7] |

| KRAS-mutant NSCLC | 2 partial responses (11%) | Patients with advanced solid tumors | [7] |

| KRAS-mutant Colorectal Cancer | All patients had progressive disease | Patients with advanced solid tumors | [7] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the evaluation of Ro4987655.

In Vitro Cell Proliferation Assay

-

Objective: To determine the concentration of Ro4987655 that inhibits cell growth by 50% (IC50).

-

Cell Line: NCI-H2122 human lung carcinoma cells.[1]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of Ro4987655 for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTS or MTT.

-

The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

-

Western Blotting for pERK Inhibition

-

Objective: To measure the inhibition of ERK phosphorylation in response to Ro4987655 treatment.

-

Methodology:

-

Cells or peripheral blood mononuclear cells (PBMCs) are treated with Ro4987655 for a specified time.[6][8]

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[8]

-

Band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of inhibition.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Ro4987655 in a living organism.

-

Animal Model: Athymic nude mice.[1]

-

Methodology:

-

Human tumor cells (e.g., NCI-H2122) are subcutaneously injected into the flanks of the mice.[1]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

Ro4987655 is administered orally at various doses.[1]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

-

The following diagram illustrates a typical workflow for an in vivo xenograft study.

References

- 1. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antitumor Activity of Ro4987655: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical antitumor activity of Ro4987655, a potent and selective MEK inhibitor. The information presented herein is intended to support further research and development of this compound.

Introduction

Ro4987655 (also known as CH4987655) is an orally active, small-molecule inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival.[2][3] By targeting MEK, Ro4987655 represents a promising therapeutic strategy for a range of solid tumors.

Mechanism of Action: Targeting the MAPK Pathway

Ro4987655 is a highly selective, ATP-noncompetitive inhibitor of MEK1 and MEK2.[3] As a key kinase in the MAPK signaling cascade, MEK's primary role is to phosphorylate and activate ERK (extracellular signal-regulated kinase). Activated ERK then translocates to the nucleus to regulate the activity of various transcription factors involved in cell cycle progression, proliferation, and survival.[4] Constitutive activation of this pathway, often driven by mutations in upstream components like BRAF or RAS, is a hallmark of many cancers.[2][3] Ro4987655's inhibition of MEK effectively blocks the phosphorylation of ERK, thereby abrogating downstream signaling and leading to cell cycle arrest and inhibition of tumor growth.[2][3]

Preclinical Antitumor Activity

In Vitro Studies

Ro4987655 has demonstrated potent inhibition of MEK kinase activity and the proliferation of various cancer cell lines, particularly those with activating mutations in the MAPK pathway.

| Target/Cell Line | Assay | IC50 | Reference |

| MEK1/MEK2 | Kinase Assay | 5.2 nM | [1] |

| NCI-H2122 (KRAS mutant) | Proliferation Assay | 6.5 nM | [1][5] |

In Vivo Studies

In human tumor xenograft models, orally administered Ro4987655 has shown significant antitumor activity, including tumor regression.

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H2122 | 1.0 mg/kg, once daily | 119% | [1][5] |

| NCI-H2122 | 2.5 mg/kg, once daily | 145% | [1][5] |

| NCI-H2122 | 5.0 mg/kg, once daily | 150% | [1][5] |

Clinical Development

A Phase I dose-escalation study was conducted in patients with advanced solid tumors to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of Ro4987655.

| Parameter | Value | Reference |

| Patient Population | Advanced solid tumors | [1][5] |

| Dosing Schedule | Once and twice daily | [1][5] |

| Maximum Tolerated Dose (MTD) | 8.5 mg twice daily | [1][5] |

| Dose-Limiting Toxicities (DLTs) | Blurred vision, elevated creatine phosphokinase | [1][5] |

| Common Adverse Events | Rash-related toxicity, gastrointestinal disorders | [1][5] |

| Pharmacokinetics | Dose-linear, half-life of ~4 hours | [1][5] |

| Target Inhibition at MTD | ~75% suppression of pERK in PBMCs | [1][5] |

| Clinical Benefit Rate | 21.1% | [1][5] |

| Partial Responses | 2 (1 confirmed, 1 unconfirmed) | [1][5] |

A similar Phase I study in Japanese patients with advanced solid tumors determined an MTD of 4 mg twice daily, with grade 3 creatine phosphokinase elevation being the primary DLT.[6] In this study, one patient with esophageal cancer had a confirmed partial response, and seven patients showed progression-free survival for longer than 16 weeks.[6]

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines (e.g., NCI-H2122) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of Ro4987655 or vehicle control for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Western Blotting for pERK Inhibition

-

Cell Lysis: Cells treated with Ro4987655 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Female athymic nude mice are used.

-

Tumor Implantation: Human cancer cells (e.g., NCI-H2122) are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.

-

Drug Administration: Ro4987655 is administered orally at various doses (e.g., 1.0, 2.5, 5.0 mg/kg) once daily. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Phase I Clinical Trial Design

-

Study Design: An open-label, dose-escalation study.

-

Patient Population: Patients with advanced solid tumors who have failed standard therapies.

-

Dose Escalation: A 3+3 dose-escalation design is typically used, where cohorts of 3-6 patients receive escalating doses of Ro4987655.

-

Primary Objectives: To determine the MTD and DLTs of Ro4987655.

-

Secondary Objectives: To evaluate the safety, pharmacokinetics, and preliminary antitumor activity.

-

Pharmacodynamic Assessments: Inhibition of pERK is measured in peripheral blood mononuclear cells (PBMCs) at various time points after drug administration.

-

Tumor Response Evaluation: Tumor responses are assessed using Response Evaluation Criteria in Solid Tumors (RECIST).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro4987655: A Technical Guide for Basic Science Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the MEK inhibitor Ro4987655 (also known as CH4987655) for its application in basic science cancer research. This document details its mechanism of action, preclinical and clinical efficacy, and provides detailed experimental protocols for its investigation.

Core Mechanism of Action

Ro4987655 is an orally active, highly selective, and ATP-noncompetitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Constitutive activation of this pathway, often driven by mutations in BRAF or RAS genes, is a hallmark of many cancers, promoting cell proliferation, differentiation, and survival.[3][4] By binding to and inhibiting MEK, Ro4987655 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[1][5]

Caption: Ro4987655 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Ro4987655 in preclinical and clinical studies.

Table 1: In Vitro Efficacy of Ro4987655

| Parameter | Cell Line | Value | Reference |

| MEK1/2 IC50 | N/A | 5.2 nM | [6][7] |

| Proliferation IC50 | NCI-H2122 | 0.0065 µM | [6][7] |

Table 2: In Vivo Efficacy of Ro4987655 in a Xenograft Model

| Animal Model | Cell Line | Dose | Tumor Growth Inhibition (TGI) | Reference |

| Athymic Nude Mice | NCI-H2122 | 1.0 mg/kg | 119% (on day 3) | [6][7] |

| Athymic Nude Mice | NCI-H2122 | 2.5 mg/kg | 145% (on day 3) | [6][7] |

| Athymic Nude Mice | NCI-H2122 | 5.0 mg/kg | 150% (on day 3) | [6][7] |

Table 3: Pharmacokinetic Parameters of Ro4987655 in Humans

| Parameter | Value | Reference |

| Tmax | ~1 hour | [6][7] |

| Terminal t1/2 | ~4-25 hours | [2][3][6] |

| Cmax and AUC Variability | Low (9-25%) | [6][7] |

Table 4: Clinical Response to Ro4987655 in a Phase I Trial

| Patient Population | Response Rate | Reference |

| BRAF-mutant Melanoma | 24% (4/17) Partial Response | [7] |

| BRAF wild-type Melanoma | 20% (4/20) Partial Response | [7] |

| KRAS-mutant NSCLC | 11% (2/18) Partial Response | [7] |

| KRAS-mutant Colorectal Cancer | 0% Partial Response | [7] |

| Patients with Advanced Solid Tumors | 79.4% showed reduced [18F]FDG uptake | [3][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is based on the methodology used to assess the anti-proliferative effects of Ro4987655.

-

Cell Culture: Culture NCI-H2122 cells (or other cancer cell lines of interest) in the recommended medium and conditions.[6]

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of Ro4987655 for 72 hours.[6]

-

Viability Quantification: Quantify viable cells using a Cell Counting Kit-8 (CCK-8) or a similar colorimetric assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value, which is the concentration of Ro4987655 that inhibits cell proliferation by 50%.

Western Blotting for pERK Inhibition

This protocol outlines the procedure to assess the inhibition of ERK phosphorylation by Ro4987655.

-

Cell Lysis: Treat cells with Ro4987655 for the desired time, then lyse the cells in ice-cold RIPA buffer.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.[9]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dried milk or BSA in TBST for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[1] Also, probe a separate blot or strip and re-probe the same blot with an antibody against total ERK1/2 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of Ro4987655.

-

Animal Model: Use female athymic nude mice, 4-6 weeks old.[8]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 4 x 10^6 NCI-H2122 cells) into the flank of the mice.[3]

-

Tumor Growth and Randomization: Allow tumors to reach a volume of 100-200 mm³ before randomizing the mice into treatment and control groups.[3]

-

Drug Formulation and Administration: For in vivo use, dissolve Ro4987655 in a vehicle such as 50% ethanol/50% Cremophor® EL, which is then diluted with distilled water before oral administration.[6]

-

Treatment: Administer Ro4987655 orally at the desired doses and schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor volume using digital calipers at regular intervals. Calculate tumor volume using the formula: Volume = (width)² x length/2.[8]

-

Data Analysis: Calculate the percentage of tumor growth inhibition (TGI).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating Ro4987655 and the logical relationship between its target inhibition and downstream effects.

Caption: A typical experimental workflow for the preclinical and clinical evaluation of Ro4987655.

Caption: The logical relationship of MEK inhibition by Ro4987655 to its downstream cellular effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 9. bio-rad.com [bio-rad.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Ro4987655 experimental protocol for cell culture

Application Notes: Ro4987655 in Cell Culture

Introduction

Ro4987655 (also known as CH4987655) is a potent and highly selective, orally active, ATP-noncompetitive inhibitor of MEK1 (MAP2K1) and MEK2 (MAP2K2).[1][2][3] MEK is a critical dual-specificity threonine/tyrosine kinase in the RAS/RAF/MEK/ERK signaling cascade, a pathway central to regulating cell proliferation, differentiation, and survival.[1][4] Aberrant activation of the MAPK pathway is a frequent event in many human cancers, often driven by mutations in RAS or BRAF genes.[3][4] By binding to and inhibiting MEK, Ro4987655 prevents the phosphorylation and activation of ERK, which can lead to the inhibition of MEK-dependent cell signaling and a halt in tumor cell proliferation.[1][5][6] In various cancer cell lines, Ro4987655 has been shown to induce G1 phase cell cycle arrest, exhibiting a potent growth-inhibitory effect.[3]

These application notes provide detailed protocols for evaluating the effects of Ro4987655 in a cell culture setting, intended for researchers in oncology and drug development.

Quantitative Data Summary

The following table summarizes the in vitro potency of Ro4987655 from published studies.

| Target/Assay | Cell Line | IC50 Value | Reference |

| MEK1/MEK2 Inhibition | Enzyme Assay | 5.2 nM | [2][3] |

| Cell Proliferation | NCI-H2122 (Lung Carcinoma) | 0.0065 µM (6.5 nM) | [2][6] |

Key Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol determines the effect of Ro4987655 on the proliferation of cancer cells and allows for the calculation of the IC50 (half-maximal inhibitory concentration) value.

Materials:

-

Cancer cell line of interest (e.g., NCI-H2122, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ro4987655 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (absorbance at 490 nm for MTS)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of Ro4987655 in complete medium from the DMSO stock. A typical concentration range could be 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.1%).

-

Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared Ro4987655 dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO₂.

-

-

MTS/MTT Addition and Measurement:

-

Add 20 µL of MTS reagent to each well (including controls).

-

Incubate for 1-4 hours at 37°C, 5% CO₂.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_Treated / Absorbance_Vehicle] x 100).

-

Plot the viability percentage against the log of the Ro4987655 concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Protocol 2: Western Blot for MAPK Pathway Inhibition

This protocol assesses the ability of Ro4987655 to inhibit the phosphorylation of MEK and its downstream target ERK.

Materials:

-

Cancer cell line cultured in 6-well plates or 10 cm dishes

-

Ro4987655 stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-Actin or GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat cells with various concentrations of Ro4987655 (e.g., 0.1 µM, 1.0 µM) and a vehicle control for a specified time (e.g., 2 hours).[6]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in p-ERK/total ERK ratio indicates target engagement by Ro4987655.

-

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol is used to evaluate the effect of Ro4987655 on cell cycle distribution, specifically to confirm the G1 phase arrest mentioned in the literature.[3]

Materials:

-

Cancer cell line cultured in 6-well plates

-

Ro4987655 stock solution

-

PBS

-

Trypsin-EDTA

-

70% ice-cold ethanol

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates.

-

Treat cells with Ro4987655 at relevant concentrations (e.g., 1x and 10x the proliferation IC50) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both floating and attached cells. Aspirate the medium (containing floating cells) and save it.

-

Wash attached cells with PBS, then detach them using trypsin.

-

Combine the detached cells with the saved medium from the first step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and wash the cell pellet once with PBS.

-

Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

-

Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak indicates a G1 arrest.

-

Visualizations

Signaling Pathway of Ro4987655

Caption: The MAPK signaling pathway with Ro4987655 inhibition of MEK1/2.

General Experimental Workflow

Caption: General workflow for in vitro evaluation of Ro4987655.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medkoo.com [medkoo.com]

- 6. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro4987655 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ro4987655, a potent and highly selective MEK1/2 inhibitor, in various in vitro assays. The information is intended to guide researchers in accurately assessing the compound's activity and mechanism of action in a laboratory setting.

Mechanism of Action

Ro4987655 is an orally active, small-molecule inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1] MEK kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[2] By binding to and inhibiting MEK1/2, Ro4987655 prevents the phosphorylation and activation of its sole known substrates, ERK1 and ERK2. This leads to the inhibition of MEK-dependent cell signaling and a subsequent decrease in tumor cell proliferation.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro concentrations and IC50 values for Ro4987655 from published studies.

| Assay Type | Cell Line/Target | Parameter | Concentration | Reference |

| Kinase Inhibition | MEK1/MEK2 | IC50 | 5.2 nM | [1] |

| Cell Proliferation | NCI-H2122 | IC50 | 0.0065 µM (6.5 nM) | [1][3] |

| pERK1/2 Inhibition | NCI-H2122 | Effective Concentration | 0.1 - 1.0 µM | [1][3] |

Experimental Protocols

Cell Proliferation Assay (MTT/CCK-8)

This protocol is designed to determine the inhibitory effect of Ro4987655 on the proliferation of cancer cell lines, such as NCI-H2122.

Materials:

-

Ro4987655 stock solution (e.g., 10 mM in DMSO)

-

NCI-H2122 cells (or other suitable cell line)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count NCI-H2122 cells.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Ro4987655 in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest Ro4987655 dilution.

-

Carefully remove the medium from the wells and add 100 µL of the prepared Ro4987655 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

-

-

Cell Viability Measurement:

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

For CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.[4]

-

Incubate for 1-4 hours at 37°C.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the Ro4987655 concentration and determine the IC50 value using a suitable software.

-

Western Blot Analysis of pERK1/2 Inhibition

This protocol describes how to assess the effect of Ro4987655 on the phosphorylation of ERK1/2, a direct downstream target of MEK1/2.

Materials:

-

Ro4987655 stock solution (10 mM in DMSO)

-

NCI-H2122 cells (or other suitable cell line)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2, and a loading control antibody (e.g., mouse anti-actin).

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed NCI-H2122 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with Ro4987655 at various concentrations (e.g., 0.1, 0.3, 1.0 µM) and a vehicle control (DMSO) for 2 hours at 37°C.[3]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in 100-200 µL of lysis buffer on ice.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.